PBS-1086

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PBS-1086 is a novel dual inhibitor of the canonical and noncanonical NF-κB pathways, increasing the magnitude and duration of initial EGFR inhibitor response in multiple NSCLC models, decreasing PDHK1 expression, and suppressing phosphorylation of the PDHK1 protein substrate PDHA1 in a panel of PTEN-deficient cell lines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities in Multiple Myeloma

PBS-1086 has demonstrated significant antitumor activities in multiple myeloma. It induces potent cytotoxicity in multiple myeloma cells while sparing peripheral blood mononuclear cells. This dual inhibitor of canonical and noncanonical NF-κB pathways overcomes the proliferative and antiapoptotic effects of the bone marrow milieu. It also enhances the cytotoxicity of bortezomib in bortezomib-resistant multiple myeloma cell lines and patient cells. In vivo, it shows notable anti-multiple myeloma activity and prolongs host survival, signifying its potential for clinical evaluation in combination therapies for multiple myeloma and related bone lesions (Fabre et al., 2012).

Radiosensitizing Effects in Breast Cancer

In breast cancer research, this compound has been evaluated as a radiosensitizer. It enhances the effects of radiation in mouse embryonic fibroblasts and breast cancer cells, particularly those with p53 deficiency and KRAS mutations. This compound demonstrates the ability to potentiate radioactivity through blocking the canonical pathway of NF-κB and selectively kills tumor cells harboring specific mutations (Hunter et al., 2010).

Amelioration of Collagen-Induced Arthritis

This compound exhibits anti-inflammatory effects in chronic inflammation models, specifically in collagen-induced arthritis in mice. It ameliorates clinical signs and improves histological status in joints and paws. This suggests its potential therapeutic application in rheumatoid arthritis and similar inflammatory conditions (Impellizzeri et al., 2012).

Immune Activation in HTLV-I-associated Myelopathy

Research involving this compound has also extended to studying its effect on immune activation in HTLV-I-associated myelopathy/tropical spastic paraparesis. It has been observed to play a role in reducing NFκB activation, impacting key correlates of immune activation in this condition. This positions this compound as a potential therapeutic target for immune modulation in such diseases (McCormick et al., 2011).

Eigenschaften

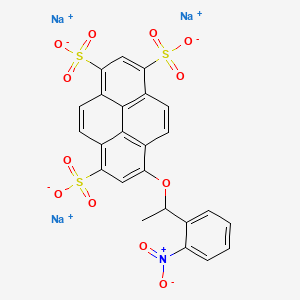

Molekularformel |

C16H12N2O5 |

|---|---|

Molekulargewicht |

312.281 |

IUPAC-Name |

2-Hydroxy-N-((1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)quinoline-3-carboxamide |

InChI |

InChI=1S/C16H12N2O5/c19-11-6-10(12(20)14-13(11)23-14)18-16(22)8-5-7-3-1-2-4-9(7)17-15(8)21/h1-6,12-14,20H,(H,17,21)(H,18,22)/t12-,13+,14-/m0/s1 |

InChI-Schlüssel |

UJCWXUAAARPKOM-MJBXVCDLSA-N |

SMILES |

O=C(C1=CC2=CC=CC=C2N=C1O)NC([C@H](O)[C@]3([H])O[C@]43[H])=CC4=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PBS-1086; PBS 1086; PBS1086 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

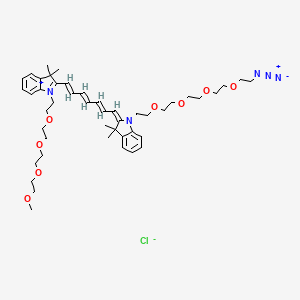

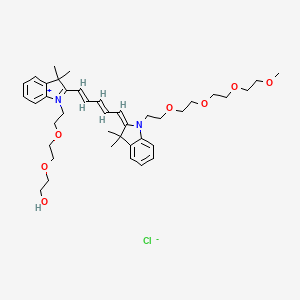

![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)